molecular formula C10H9Cl2N3 B2820227 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine CAS No. 321538-25-4

3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine

Cat. No. B2820227
CAS RN: 321538-25-4
M. Wt: 242.1
InChI Key: SEELMHFUJOIMJM-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its uses and applications .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants, conditions, and catalysts used in the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the chemical reactions that the compound undergoes. This includes understanding the reactants, products, and mechanisms of these reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties include melting point, boiling point, solubility, density, and reactivity with other substances .

Scientific Research Applications

Fluorescent Chemosensors

A study by Gao et al. (2018) synthesized a novel diarylethene containing a pyrazole derivative, exhibiting excellent fluorescence sensing abilities for Al3+ and Zn2+ ions. This compound was used to construct a logic circuit based on its multi-responsive characteristics to UV/Vis lights and chemical species, demonstrating its application in detecting metal ions in water samples (Gao, Yaping, Hui, & S., 2018).

Catalytic Asymmetry

Togni et al. (1996) explored the palladium-catalyzed asymmetric allylic amination using pyrazole ligands, highlighting the compound's role in achieving high enantioselectivity in the synthesis of secondary amines. This study provides insight into the steric control of η3-allyl configurations and site-selective nucleophilic attacks, emphasizing the compound's significance in asymmetric synthesis (Togni, Urs, V. Gramlich, P. Pregosin, & R. Salzmann, 1996).

Heterocyclic Synthesis

Shaabani et al. (2009) developed a one-pot, four-component reaction involving a pyrazole derivative, leading to the synthesis of fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives. This method highlights the compound's versatility in creating a new class of heterocycles under mild conditions, demonstrating its utility in the field of organic synthesis (Shaabani, Mozhdeh, A., Maryam, & F., 2009).

Antimicrobial Activity

A study by B'Bhatt and Sharma (2017) synthesized novel compounds containing the pyrazole nucleus, which exhibited antimicrobial activity against various bacterial and fungal strains. This research underscores the compound's potential as a scaffold for developing antimicrobial agents, contributing to the search for new therapeutic options (B'Bhatt & S. Sharma, 2017).

Nonlinear Optical Properties

Kanwal et al. (2022) investigated the synthesis and computational applications of pyrazole-thiophene-based amide derivatives, focusing on their nonlinear optical (NLO) properties. This study illustrates the compound's utility in materials science, particularly in the development of materials with potential applications in optoelectronics and photonics (Kanwal, N., Syeda, Z., M., Muhammad Ali, Adeel, Gulraiz, & S., 2022).

Safety and Hazards

Safety and hazards analysis involves understanding the potential risks associated with handling and using the compound. This includes toxicity, flammability, and environmental impact .

properties

IUPAC Name

5-(3,4-dichlorophenyl)-2-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3/c1-15-10(13)5-9(14-15)6-2-3-7(11)8(12)4-6/h2-5H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEELMHFUJOIMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine

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